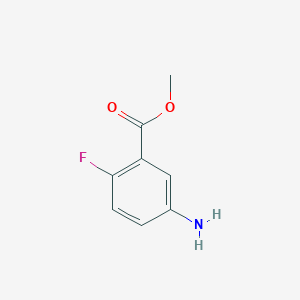

Methyl 5-amino-2-fluorobenzoate

Overview

Description

Methyl 5-amino-2-fluorobenzoate is an organic compound with the molecular formula C8H8FNO2 and a molecular weight of 169.15 g/mol . It is a derivative of benzoic acid, where the carboxyl group is esterified with a methyl group, and the benzene ring is substituted with an amino group at the 5-position and a fluorine atom at the 2-position . This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-amino-2-fluorobenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 5-amino-2-fluorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct fluorination of methyl 5-amino-benzoate using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . This method allows for the selective introduction of the fluorine atom at the 2-position of the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-fluorobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium halides or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Oxidizing agents like potassium permanganate or nitric acid in aqueous or organic solvents.

Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) catalyst or sodium borohydride in methanol or ethanol.

Major Products

Nucleophilic Substitution: Substituted derivatives with different functional groups replacing the amino group.

Oxidation: Nitro or nitroso derivatives.

Reduction: Amino derivatives from the reduction of nitro compounds.

Scientific Research Applications

Methyl 5-amino-2-fluorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-amino-2-fluorobenzoate depends on its specific application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding . The fluorine atom in the compound can enhance its binding affinity and specificity for certain molecular targets, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Methyl 5-amino-2-chlorobenzoate: Similar structure but with a chlorine atom instead of fluorine.

Methyl 5-amino-2-bromobenzoate: Similar structure but with a bromine atom instead of fluorine.

Methyl 5-amino-2-iodobenzoate: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

Methyl 5-amino-2-fluorobenzoate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the metabolic stability and lipophilicity of compounds, making them more effective in biological systems . This uniqueness makes this compound a valuable compound in various research and industrial applications.

Biological Activity

Methyl 5-amino-2-fluorobenzoate is a chemical compound that has garnered attention due to its potential biological activities, particularly in pharmaceutical applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular formula: C8H8FNO2. The compound features an amino group (-NH2), a fluorine atom (-F), and a methoxy group (-OCH3) attached to a benzoate structure. These functional groups contribute to its unique chemical properties and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 169.15 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Chemical Class | Aromatic amine |

The biological activity of this compound is primarily linked to its interactions with biological macromolecules, such as proteins and enzymes. The amino group allows the compound to form hydrogen bonds, which can influence enzyme activity or receptor interactions. The fluoro group enhances the compound's stability and reactivity, while the methoxy group affects solubility and bioavailability.

Interaction with Biological Targets

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Binding : Its structure suggests potential binding to receptors, influencing physiological responses.

- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains, indicating potential for antimicrobial applications.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the functional groups can significantly alter its efficacy:

- Fluorine Substitution : The presence of fluorine can enhance lipophilicity, improving membrane permeability.

- Amino Group Positioning : Variations in the positioning of the amino group can affect binding affinity to target enzymes or receptors.

Research indicates that derivatives with different substitutions exhibit varying levels of activity against microbial targets, highlighting the importance of functional group arrangement .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential as a lead compound in antibiotic development.

- Pharmacokinetic Studies : Research on similar benzoate derivatives has shown that modifications can lead to improved metabolic stability and bioavailability, which are critical for therapeutic applications .

- Toxicological Assessments : Preliminary safety evaluations indicate that while some derivatives show promise, their toxicity profiles must be thoroughly assessed before clinical application.

Q & A

Q. Basic Synthesis & Characterization

Q. Q: What are the key steps for synthesizing methyl 5-amino-2-fluorobenzoate, and how is its purity validated?

A:

- Synthesis : The compound is typically synthesized via esterification of 5-amino-2-fluorobenzoic acid using methanol under acidic catalysis (e.g., H₂SO₄) . Alternatively, halogenation of precursor benzoate derivatives may be employed.

- Purity Validation : HPLC (High-Performance Liquid Chromatography) with UV detection is standard. Evidence from related fluorinated benzoates (e.g., 5-Fluoro-2-hydroxybenzoic acid) shows >97% purity validation using HPLC . For this compound, GC-MS or NMR (¹H/¹³C) can confirm structural integrity, referencing NIST spectral libraries for cross-validation .

Q. Stability & Storage Conditions

Q. Q: What are the critical storage conditions to prevent degradation of this compound?

A:

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C, protected from light and moisture. Similar fluorinated benzoates (e.g., methyl 5-fluoro-2-hydroxybenzoate) degrade via hydrolysis or photolysis if exposed to humidity or UV light .

- Stability Monitoring : Periodic TLC (Thin-Layer Chromatography) or LC-MS analysis is recommended to detect decomposition products like free carboxylic acids or amine oxidation byproducts .

Q. Reactivity of the Amino and Ester Groups

Q. Q: How can the amino and ester functional groups in this compound be selectively modified for derivatization?

A:

- Amino Group : Reacts with acylating agents (e.g., acetic anhydride) or sulfonating reagents (e.g., TsCl) under mild conditions (0–25°C, pH 7–9) to form amides or sulfonamides. Evidence from related compounds (e.g., 5-Amino-2-chloro-4-fluorobenzoic acid) shows selective acylation without ester cleavage .

- Ester Group : Hydrolysis under basic conditions (NaOH/EtOH, reflux) yields 5-amino-2-fluorobenzoic acid. Acidic hydrolysis (HCl/H₂O) risks protonating the amino group, leading to side reactions .

Q. Analytical Challenges in Fluorinated Aromatic Systems

Q. Q: What spectroscopic techniques resolve ambiguities in distinguishing regioisomers of fluorinated benzoates?

A:

- ¹⁹F NMR : Critical for identifying substitution patterns. For example, ortho-fluorine in this compound exhibits distinct chemical shifts (δ ≈ -110 to -120 ppm) compared to para- or meta-substituted analogs .

- Mass Spectrometry : High-resolution MS (HRMS) differentiates isomers via exact mass and fragmentation patterns. NIST databases provide reference spectra for cross-comparison .

Q. Advanced Applications in Medicinal Chemistry

Q. Q: How is this compound utilized as an intermediate in drug discovery?

A:

- Pharmacophore Development : The fluorine atom enhances bioavailability and metabolic stability. The amino group serves as a handle for coupling to heterocycles (e.g., triazoles or pyridines) via Buchwald-Hartwig amination .

- Case Study : Analogous compounds (e.g., Lumiracoxib derivatives) use fluorinated benzoate cores to modulate COX-2 selectivity, demonstrating reduced gastrointestinal toxicity in preclinical models .

Q. Contradictions in Reported Purity Data

Q. Q: How should researchers reconcile discrepancies in purity claims (e.g., 95% vs. 98%) for this compound?

A:

- Methodological Scrutiny : Verify analytical protocols. For example, HPLC with a C18 column and UV detection at 254 nm may yield higher apparent purity than TLC due to resolution differences .

- Batch Variability : Reproducibility depends on synthetic conditions (e.g., reaction time, catalyst purity). Independent validation via elemental analysis or Karl Fischer titration is advised .

Q. Degradation Pathways Under Oxidative Stress

Q. Q: What degradation products form when this compound is exposed to oxidative conditions?

A:

- Oxidation of Amino Group : Forms nitro derivatives (e.g., methyl 5-nitro-2-fluorobenzoate) under strong oxidants (e.g., KMnO₄/H₂SO₄) .

- Ester Hydrolysis : Under mild oxidative stress (H₂O₂, pH 7), hydrolysis to 5-amino-2-fluorobenzoic acid dominates. LC-MS/MS can track degradation kinetics .

Q. Computational Modeling for Reactivity Prediction

Q. Q: How can DFT calculations predict the reactivity of this compound in nucleophilic substitution reactions?

A:

- Fluorine’s Electronic Effects : DFT (B3LYP/6-31G*) models show the fluorine atom’s strong electron-withdrawing effect activates the ortho-position for nucleophilic attack, while the amino group donates electron density to the meta-position .

- Reactivity Maps : Fukui indices identify electrophilic sites, guiding synthetic routes for regioselective functionalization .

Q. Safety and Handling Protocols

Q. Q: What precautions are necessary when handling this compound in aqueous environments?

A:

- Hydrolysis Risk : Use anhydrous solvents (e.g., dry DMF or THF) to prevent ester hydrolysis. Gloveboxes or Schlenk lines are recommended for moisture-sensitive reactions .

- Toxicity : While specific data is limited, structurally similar fluorinated amines (e.g., 5-Amino-2-chlorobenzotrifluoride) require PPE (gloves, goggles) due to potential skin/eye irritation .

Q. Comparative Reactivity with Halogenated Analogs

Q. Q: How does the fluorine substituent in this compound influence reactivity compared to chloro or bromo analogs?

A:

- Electrophilicity : Fluorine’s high electronegativity increases the electrophilicity of adjacent carbons, enhancing susceptibility to nucleophilic aromatic substitution (SNAr) compared to less electronegative halogens .

- Steric Effects : Fluorine’s small size minimizes steric hindrance, enabling reactions at crowded positions where bulkier halogens (Cl/Br) impede reactivity. This is demonstrated in cross-coupling reactions with Pd catalysts .

Properties

IUPAC Name |

methyl 5-amino-2-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILVPFTMKCHREDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60575906 | |

| Record name | Methyl 5-amino-2-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60575906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56741-34-5 | |

| Record name | Benzoic acid, 5-amino-2-fluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56741-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-amino-2-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60575906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-amino-2-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.